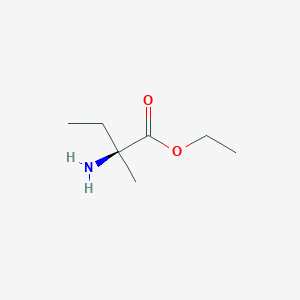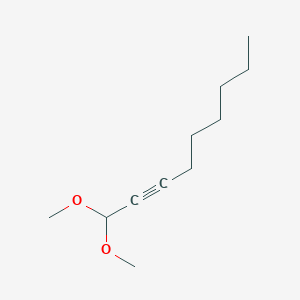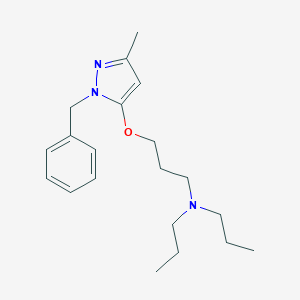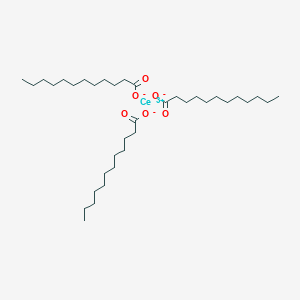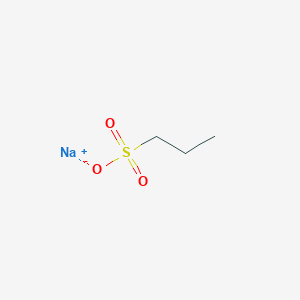
Sodium propanesulphonate
Descripción general
Descripción
Sodium propanesulphonate, also known as Sodium 1-Propanesulfonate, is a compound with the molecular formula C3H7NaO3S . It is also known by its CAS number 14533-63-2 .
Synthesis Analysis
Sodium propanesulphonate can be synthesized from sodium sulfinates, which have emerged as versatile building blocks for preparing many valuable organosulfur compounds . Sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Molecular Structure Analysis
The molecular structure of Sodium propanesulphonate consists of a three-carbon chain (propane) with a sulfonate group attached to one end . The sulfonate group consists of a sulfur atom bonded to three oxygen atoms and a sodium ion .
Chemical Reactions Analysis
Sodium propanesulphonate can participate in various chemical reactions. For instance, it can be used in the synthesis of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It can also be used in the synthesis of surfactants and hydrophilic polymers .
Physical And Chemical Properties Analysis
Sodium propanesulphonate has a molecular weight of 146.14 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of Sodium propanesulphonate are 146.00135954 g/mol . The topological polar surface area is 65.6 Ų .
Aplicaciones Científicas De Investigación
Organic Building Blocks
Sodium 1-Propanesulfonate is used as an organic building block in various chemical reactions . It can be used to synthesize a wide range of organic compounds, making it a versatile reagent in organic chemistry.
Spectroscopy Studies
This compound is used in spectroscopy studies. For instance, it has been used to investigate the reaction between active methyl-coenzyme M reductase (MCR) and the potent inhibitor, 3-bromopropanesulfonate by UV-visible and EPR spectroscopy .
Biochemical Research
In biochemical research, Sodium 1-Propanesulfonate is used to study enzyme reactions. It has been used in a study to investigate the reaction between active methyl-coenzyme M reductase (MCR) and the potent inhibitor, 3-bromopropanesulfonate .
Surfactant
Sodium 1-Propanesulfonate can act as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Ion-Pairing Agent
This compound is useful as a reversed-phase ion-pairing agent . Ion pairing agents are often used in reversed-phase liquid chromatography (RPLC) to improve the retention and selectivity of charged analytes.
Research in Material Science
Sodium 1-Propanesulfonate is used in material science research. For example, it has been used to investigate its effects on the properties of polyaniline, a conductive polymer, using Fourier transform infrared and UV-visible spectroscopy .
Safety And Hazards
Direcciones Futuras
While specific future directions for Sodium propanesulphonate are not well-documented, there is ongoing research into the use of sodium-based compounds in various applications. For instance, rechargeable seawater batteries, which transform seawater into renewable energy, are being explored as a potential energy storage and seawater desalination solution . Sodium-ion batteries are also emerging as a viable alternative to lithium-ion battery technology .
Propiedades
IUPAC Name |
sodium;propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWNPCNZAPTKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162984 | |
| Record name | Sodium propanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium propanesulphonate | |
CAS RN |
14533-63-2 | |
| Record name | Sodium propanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014533632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium propanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium propanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Propanesulfonic Acid Sodium Salt?
A1: The molecular formula of 1-Propanesulfonic Acid Sodium Salt is C3H7NaO3S, and its molecular weight is 162.14 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have characterized 1-Propanesulfonic Acid Sodium Salt using FTIR and 1H NMR spectroscopy. [, , , , , , , ] These techniques provide information about the functional groups present and the arrangement of atoms within the molecule.
Q3: How does the presence of 1-Propanesulfonic Acid Sodium Salt affect the properties of hydrogels?
A3: Incorporating 1-Propanesulfonic Acid Sodium Salt into hydrogels can significantly impact their properties. For instance, it can enhance swelling in aqueous solutions due to its hydrophilic nature. [, , ] It can also influence the mechanical strength and elasticity of hydrogels. [, ]
Q4: Can 1-Propanesulfonic Acid Sodium Salt be used to modify the surface properties of materials?
A4: Yes, it has been successfully employed to create "clickable" surfaces on poly(vinylidene fluoride) membranes. [] This allows for further functionalization of the membrane, expanding its potential applications.
Q5: How is 1-Propanesulfonic Acid Sodium Salt utilized in oil recovery applications?
A5: It serves as a monomer in the synthesis of amphoteric terpolymers, which exhibit excellent viscosifying properties in high-salinity brines. [, , ] These terpolymers are promising candidates for enhanced oil recovery, particularly in challenging reservoir conditions.
Q6: What role does 1-Propanesulfonic Acid Sodium Salt play in biosensor development?
A6: Research shows it can be utilized in the fabrication of photosensors by immobilizing Photosystem I protein complexes onto gold electrodes. [] This highlights its potential in developing bio-based sensing devices.
Q7: Are there any applications of 1-Propanesulfonic Acid Sodium Salt in textile industry?
A7: Yes, it has shown promise in enhancing the adhesion of cornstarch to polylactic acid (PLA) fibers, potentially improving PLA sizing processes in textiles. []
Q8: Can 1-Propanesulfonic Acid Sodium Salt be used for environmental remediation?
A8: Research suggests its potential in removing methylene blue dye from aqueous solutions through adsorption by hydrogels containing the compound. [, ] This highlights its possible application in wastewater treatment.
Q9: Does 1-Propanesulfonic Acid Sodium Salt have any applications in nanotechnology?
A9: Yes, it plays a role in synthesizing silver nanoparticles with controlled optical properties. [] These nanoparticles can then be utilized for heavy metal detection in water, demonstrating their potential in environmental monitoring.
Q10: Is there ongoing research on improving the performance of 1-Propanesulfonic Acid Sodium Salt in specific applications?
A10: Yes, researchers are actively exploring modifications to enhance its functionality. For example, studies investigate combining it with other materials like clay minerals to improve the mechanical properties of preformed particle gels used in oil recovery. []
Q11: What are the potential environmental impacts of using 1-Propanesulfonic Acid Sodium Salt?
A11: While the research papers provided don't delve deep into the environmental impact, it's crucial to consider the potential effects of its production, use, and disposal. Further research is needed to assess its biodegradability and ecotoxicological effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



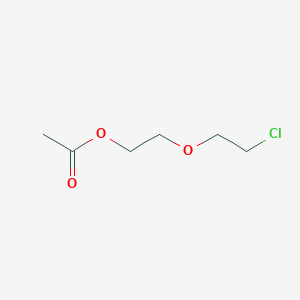
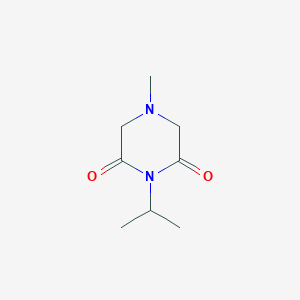
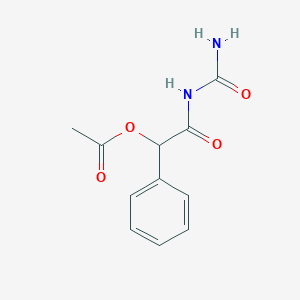
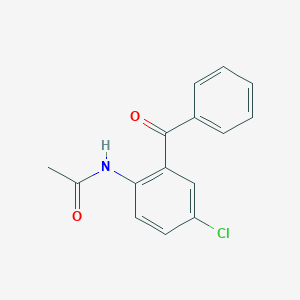

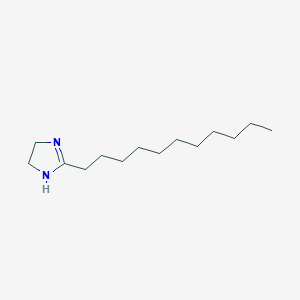
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)


